3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid
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Overview
Description
3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a bicyclo[4.1.0]heptane ring system with a benzyloxycarbonyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzyloxy)carbonyl]-3-azabicyclo[410]heptane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic systems with functional groups such as:
- 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
- 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-5-carboxylic acid
Uniqueness
What sets 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid apart is its specific arrangement of functional groups and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-14(18)13-11-6-7-16(8-12(11)13)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18) |
InChI Key |
PVIUFHFXCSRLSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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